Budesonide Impurity C
Overview
Description
Synthesis Analysis
The generation of Budesonide Impurity C was found to be an aerobic oxidation process induced by Al O 3 on the inner surface of aluminum canisters . The impurity profile of budesonide solution-formulated metered dose inhalation using thermal forced degradation approach was studied intensively . The structural identification of 10 budesonide related impurities was conducted by LC-QTOFMS .Molecular Structure Analysis
The molecular structure of this compound was identified using LC-QTOFMS . The exact mass and MS fragmentation products were used to determine the structure of the impurities .Chemical Reactions Analysis
The generation of this compound was found to be an aerobic oxidation process induced by Al O 3 on the inner surface of aluminum canisters . The impurity profile of budesonide solution-formulated metered dose inhalation using thermal forced degradation approach was studied intensively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound were analyzed using various techniques such as LC-QTOFMS and HPLC-UV . The impurity profiles of multiple batches from three manufacturers of pharmaceutical grade budesonide were assessed and tested for EP related impurity compliance .Scientific Research Applications
Photodegradation Impurity Identification : A study by Bhutnar et al. (2017) in the "American Journal of Analytical Chemistry" identified a photodegradation impurity in Budesonide's aqueous formulation. The impurity, named "Lumibudesonide," was identified using LC-MS/MS and NMR spectroscopy (Bhutnar et al., 2017).
Impurity Analysis : Zhang et al. (2022) conducted a study on the impurity analysis of Budesonide. They developed a strategy that integrated experimental operation inspection, LC/MS fingerprint analysis, and mechanism-based stress studies for exploring "ghost peaks" in Budesonide impurity analysis (Zhang et al., 2022).
Impurity Synthesis and Identification : Jian-ping (2006) identified and synthesized an impurity in bulk Budesonide product, known as 16α-butanoyloxy prednisolone. This study discussed potential routes for the formation of this impurity and suggested improvements in the Budesonide preparation process (Chao Jian-ping, 2006).
Stability-Indicating HPLC Method : Hou et al. (2001) developed a new stability-indicating HPLC method to overcome problems with the pharmacopeial assay in determining the purity of Budesonide and its impurities (Hou et al., 2001).
Solubility Enhancement for Targeted Drug Delivery : A study by Bhatt et al. (2014) presented a novel formulation of Budesonide with improved aqueous solubility for targeted drug delivery to the colon in inflammatory bowel disease patients (Bhatt et al., 2014).
Metabolite Identification : Matabosch et al. (2012) identified Budesonide metabolites in human urine after oral administration, providing comprehensive insights into its metabolism (Matabosch et al., 2012).
Ultrafine Particles for Pulmonary Drug Delivery : Xu et al. (2014) explored the production of high-performance ultrafine Budesonide particles suitable for inhalation using high-pressure homogenization combined with spray drying (Li-min Xu et al., 2014).
Inhibiting VEGF Expression in Retinal Therapy : Kompella et al. (2003) studied Budesonide's capability to inhibit vascular endothelial growth factor (VEGF) expression, with implications for retinal therapies (Kompella et al., 2003).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-5,6,10a,11,11a,11b,12,13-octahydro-4bH-chryseno[2,3-d][1,3]dioxole-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O6/c1-4-5-20-30-19-11-17-16-7-6-14-10-15(27)8-9-23(14,2)21(16)18(28)12-24(17,3)22(29)25(19,13-26)31-20/h8-10,16-21,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,19+,20?,21+,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLZLIQUOCVRLM-PINIVEOHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C(=O)C2(O1)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3(C(=O)[C@@]2(O1)CO)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040085-99-1 | |
Record name | 16alpha,17-((1RS)-Butylidenebis(oxy))-11beta-hydroxy-17-(hydroxymethyl)-D-homoandrosta-1,4-diene-3,17a-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1040085991 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16alpha,17-[(1RS)-butylidenebis (oxy)]-11beta-hydroxy-17(hydroxymethyl)â??D-homo-androsta-1,4-diene-3,17a-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-HOMOBUDESONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BYQ3VT7JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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